Salicylic Acid Matches Benzoic Acid in Broad-Spectrum Antibacterial MIC, but Offers Formulation Advantages at Higher pH
In a 2024 comprehensive evaluation of 21 plant-derived organic acids against four major foodborne bacterial pathogens (S. aureus, L. monocytogenes, E. coli, and S. enterica Typhimurium), both salicylic acid and benzoic acid demonstrated the strongest antibacterial activity among all tested compounds, with mean MIC values below 1 mg/mL [1]. The remaining acids tested—including acetic, chlorogenic, formic, malic, nicotinic, and rosmarinic acids—exhibited mean MICs in the 1–2 mg/mL range, representing at least a two-fold weaker antibacterial potency [1]. A separate analysis of preservative efficacy across pH ranges indicates that salicylic acid retains effective preservation capacity up to pH 6.5, whereas benzoic acid and its salts require pH below 4.2 for optimal antimicrobial activity due to their pKa constraints [2]. This pH tolerance differential is critical for formulations targeting neutral or weakly acidic matrices where benzoate efficacy is compromised.
| Evidence Dimension | Mean antibacterial MIC against foodborne pathogens |
|---|---|
| Target Compound Data | Mean MIC < 1 mg/mL |
| Comparator Or Baseline | Benzoic acid: Mean MIC < 1 mg/mL; Acetic, chlorogenic, formic, malic, nicotinic, rosmarinic acids: Mean MIC 1–2 mg/mL |
| Quantified Difference | SA and benzoic acid show ≥2-fold higher potency than the next tier of organic acids |
| Conditions | Broth microdilution assay; S. aureus, L. monocytogenes, E. coli, S. enterica Typhimurium |
Why This Matters
For procurement in antimicrobial formulation or food preservation research, salicylic acid provides benzoic acid-equivalent potency while maintaining preservative activity up to pH 6.5—expanding the usable formulation window beyond benzoic acid's effective pH range.
- [1] Karpiński TM, Ożarowski M. Plant organic acids as natural inhibitors of foodborne pathogens. Appl Sci. 2024;14(14):6340. View Source
- [2] Effects of three acidic preservatives on microbiological quality of cosmetic emulsion from virgin olive oil. Teknoscienze. 2013. View Source
